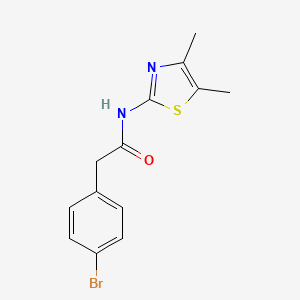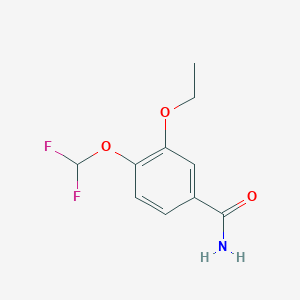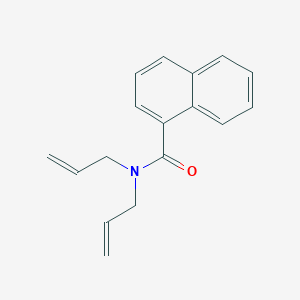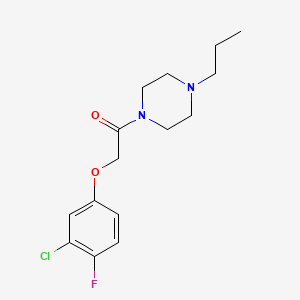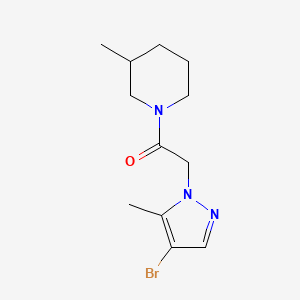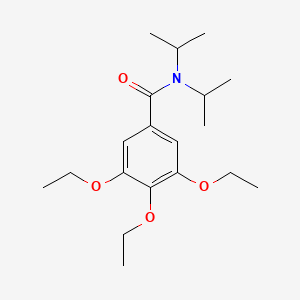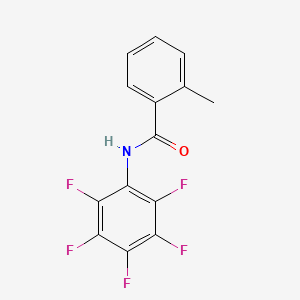
2-methyl-N-(pentafluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(pentafluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety substituted with a methyl group and a pentafluorophenyl group
Preparation Methods
The synthesis of 2-methyl-N-(pentafluorophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times. Industrial production methods may involve similar condensation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-methyl-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of activated olefins and transition metal catalysts.
Common reagents used in these reactions include rhodium (III) catalysts, molecular oxygen, and various olefins. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-N-(pentafluorophenyl)benzamide has several scientific research applications:
Biology and Medicine: Benzamide derivatives, including this compound, have shown potential in antibacterial and antioxidant activities. They are also explored for their anti-tumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pentafluorophenyl)benzamide involves its role as a directing group in catalytic reactions. The pentafluorophenyl group enhances the reactivity of the benzamide moiety, allowing for efficient C-H activation and subsequent functionalization . The molecular targets and pathways involved include the activation of aryl C-H bonds and the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
2-methyl-N-(pentafluorophenyl)benzamide can be compared with other benzamide derivatives, such as:
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. The presence of different substituents, such as nitro or trifluoromethyl groups, can alter the electronic properties and steric effects, leading to variations in their behavior in chemical reactions and biological activities.
Properties
Molecular Formula |
C14H8F5NO |
|---|---|
Molecular Weight |
301.21 g/mol |
IUPAC Name |
2-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
InChI |
InChI=1S/C14H8F5NO/c1-6-4-2-3-5-7(6)14(21)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-5H,1H3,(H,20,21) |
InChI Key |
KBAFTQRRZBXRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


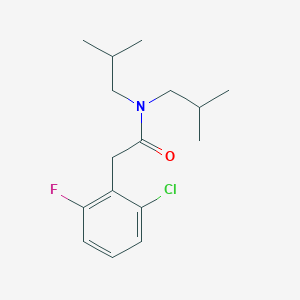
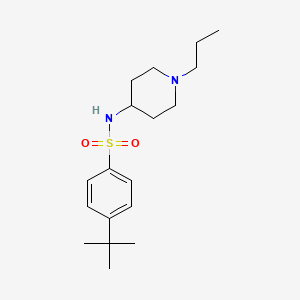
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930664.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
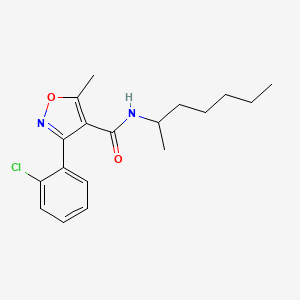
![1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B14930703.png)
